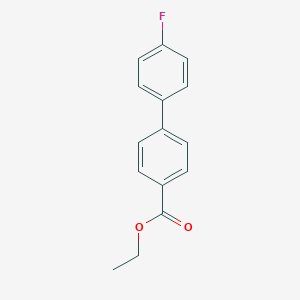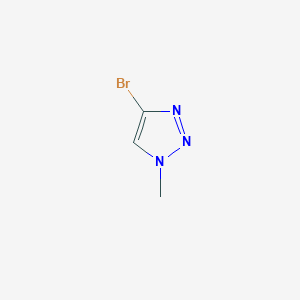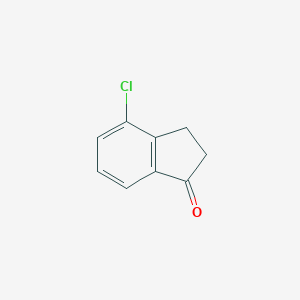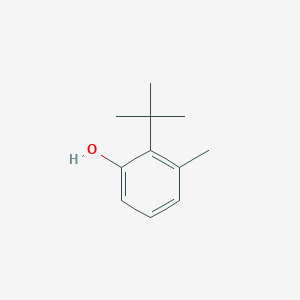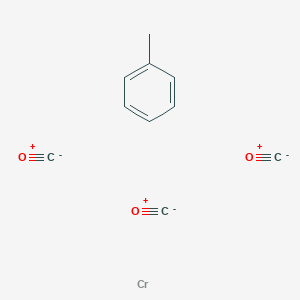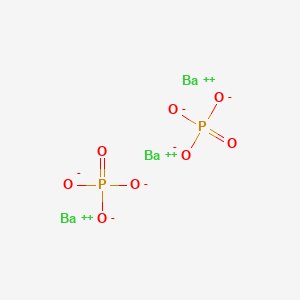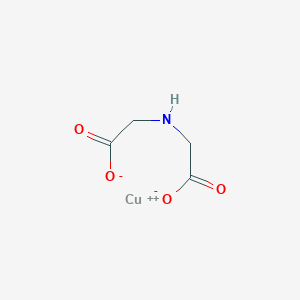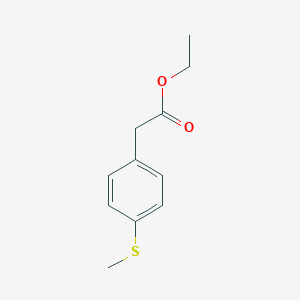
Acetato de (4-metiltiofenil)etilo
Descripción general
Descripción
Ethyl (4-methylthiophenyl)acetate, also known as 4-methylthiophenyl ethyl acetate, is a naturally occurring chemical compound found in many types of plants. It is a derivative of thiophene, a compound that is widely used in the pharmaceutical, agricultural, and food industries. This compound has many different applications and can be used in a variety of ways.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El acetato de (4-metiltiofenil)etilo se utiliza en síntesis orgánica como bloque de construcción para diversas reacciones químicas. Su estructura le permite sufrir transformaciones que pueden conducir a la formación de moléculas complejas. Por ejemplo, puede participar en reacciones de acoplamiento cruzado para crear nuevos enlaces carbono-carbono, lo cual es fundamental en la síntesis de compuestos orgánicos más grandes .
Farmacología
En la investigación farmacológica, el this compound puede servir como precursor para la síntesis de candidatos a fármacos. Su marco molecular puede incorporarse a posibles agentes terapéuticos, especialmente aquellos dirigidos a condiciones donde los compuestos que contienen azufre son de interés .
Ciencia de los Materiales
El compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas. Su grupo tiofenilo puede contribuir a las propiedades conductoras de los polímeros o moléculas pequeñas cuando se utiliza como monómero o dopante .
Investigación Agrícola
El this compound podría explorarse por su papel en la química agrícola, como la síntesis de nuevos pesticidas o herbicidas. La porción de azufre en la molécula podría ser crítica para interactuar con los objetivos biológicos en plagas o malezas .
Estudios Ambientales
Este compuesto podría investigarse por su impacto ambiental, particularmente en el contexto de sus productos de descomposición y su biodegradabilidad. Comprender su comportamiento en el medio ambiente puede informar sus prácticas de uso y eliminación seguros .
Bioquímica
En bioquímica, el this compound se puede usar para estudiar interacciones de proteínas y cinética enzimática. Podría actuar como sustrato o inhibidor en ensayos enzimáticos, ayudando a dilucidar la función de los compuestos que contienen azufre en los sistemas biológicos .
Mecanismo De Acción
Target of Action
Ethyl (4-methylthiophenyl)acetate is a chemical compound with the molecular formula C11H14O2S The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .
Propiedades
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPAONBGBXGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441055 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-27-2 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [4-(methylthio)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
